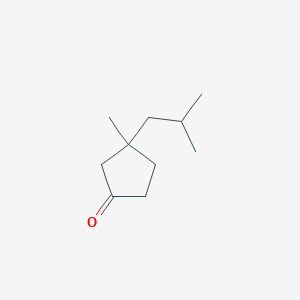

3-Methyl-3-(2-methylpropyl)cyclopentan-1-one

描述

3-Methyl-3-(2-methylpropyl)cyclopentan-1-one is an organic compound with the molecular formula C10H20. It is a cyclopentane derivative, characterized by a cyclopentane ring substituted with a methyl group and a 2-methylpropyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

属性

CAS 编号 |

59346-66-6 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

3-methyl-3-(2-methylpropyl)cyclopentan-1-one |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10(3)5-4-9(11)7-10/h8H,4-7H2,1-3H3 |

InChI 键 |

XEJRYIVNUWHTSL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC1(CCC(=O)C1)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(2-methylpropyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

3-Methyl-3-(2-methylpropyl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

3-Methyl-3-(2-methylpropyl)cyclopentan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

作用机制

The mechanism of action of 3-Methyl-3-(2-methylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of the nuclear factor-kappa B (NF-κB) pathway. The compound’s antioxidant properties could be attributed to its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress.

相似化合物的比较

Similar Compounds

2-Hydroxy-3-methyl-2-cyclopenten-1-one: Known for its use in flavoring and fragrance industries.

3-Methyl-1,2-cyclopentanedione: Exhibits anti-inflammatory and antioxidant properties.

2-Cyclopenten-1-one: Versatile electrophile used in various addition reactions.

Uniqueness

3-Methyl-3-(2-methylpropyl)cyclopentan-1-one stands out due to its specific substitution pattern on the cyclopentane ring, which imparts unique chemical and physical properties. Its combination of methyl and 2-methylpropyl groups makes it distinct from other cyclopentane derivatives, influencing its reactivity and applications.

生物活性

3-Methyl-3-(2-methylpropyl)cyclopentan-1-one is a cyclic ketone with potential biological activity that has garnered attention in various fields, including medicinal chemistry and agricultural science. This compound's structural characteristics suggest it could interact with biological systems in unique ways, making it a subject of interest for researchers.

- Chemical Formula : C10H18O

- Molecular Weight : 158.25 g/mol

- Structure : The compound features a cyclopentanone ring with a methyl and a branched alkyl group, which may influence its reactivity and biological interactions.

Antifungal Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal activity. For instance, metabolites produced by Bacillus subtilis have shown effectiveness against various fungal pathogens. The volatile compounds identified include those with structural similarities to the target compound, suggesting potential for antifungal applications due to their ability to inhibit fungal growth by disrupting cell wall integrity and function .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related cyclic ketones have been explored in cancer research. Certain derivatives have demonstrated selective toxicity against cancer cell lines such as human breast and ovarian cancers. These compounds are believed to induce apoptosis in malignant cells while sparing normal cells, making them candidates for further investigation as potential anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the cyclopentanone ring can enhance or diminish biological effects:

| Modification | Effect on Activity |

|---|---|

| Methyl group at C3 | Increased lipophilicity; enhances membrane penetration |

| Alkyl branching at C2 | Potentially alters binding affinity to biological targets |

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of cyclic ketones showed that compounds with similar structures to this compound inhibited fungal biomass significantly, with inhibition rates ranging from 48% to 98% depending on the concentration used in bioassays .

Case Study 2: Cytotoxicity in Cancer Research

Research evaluating the cytotoxic effects of structurally related compounds on drug-resistant cancer cell lines revealed that modifications at specific positions could yield up to two orders of magnitude increased potency compared to standard chemotherapeutics like paclitaxel . This highlights the importance of structural variations in enhancing therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。